3-[4-(naphthalen-1-ylmethoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-[4-(naphthalen-1-ylmethoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is a complex organic compound that features a pyrazole ring substituted with phenyl and naphthalen-1-ylmethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(naphthalen-1-ylmethoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 4-(naphthalen-1-ylmethoxy)benzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-[4-(naphthalen-1-ylmethoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: 3-[4-(naphthalen-1-ylmethoxy)phenyl]-1-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-[4-(naphthalen-1-ylmethoxy)phenyl]-1-phenyl-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-[4-(naphthalen-1-ylmethoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-[4-(naphthalen-1-ylmethoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is not fully understood. it is believed to interact with various molecular targets through its aromatic and aldehyde functional groups. These interactions may involve binding to proteins or nucleic acids, leading to changes in their function or activity. The specific pathways involved would depend on the biological context and the specific targets of the compound.
Comparison with Similar Compounds
Similar Compounds
3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde: Lacks the methoxy group, which may affect its reactivity and biological activity.
4-(naphthalen-1-ylmethoxy)benzaldehyde:
1-phenyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: Contains a methoxy group on the phenyl ring instead of the naphthalen-1-ylmethoxy group, leading to different chemical and biological properties.
Uniqueness
The presence of both the naphthalen-1-ylmethoxy and phenyl groups in 3-[4-(naphthalen-1-ylmethoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde provides a unique combination of structural features that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Properties
IUPAC Name |
3-[4-(naphthalen-1-ylmethoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O2/c30-18-23-17-29(24-10-2-1-3-11-24)28-27(23)21-13-15-25(16-14-21)31-19-22-9-6-8-20-7-4-5-12-26(20)22/h1-18H,19H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUIGOROWQBJPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OCC4=CC=CC5=CC=CC=C54)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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